molecular formula C14H10F2O3 B6399873 4-(3,5-Difluorophenyl)-3-methoxybenzoic acid CAS No. 1261990-92-4

4-(3,5-Difluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6399873
CAS No.: 1261990-92-4
M. Wt: 264.22 g/mol
InChI Key: QFYRQJYQQYVSSR-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-methoxybenzoic acid is an aromatic carboxylic acid derivative It features a benzoic acid core substituted with a methoxy group at the third position and a difluorophenyl group at the fourth position

Properties

IUPAC Name

4-(3,5-difluorophenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYRQJYQQYVSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689635
Record name 3',5'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-92-4
Record name 3',5'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-3-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and difluorophenyl groups can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-3-methoxybenzoic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic Acid: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxybenzoic Acid: Lacks the difluorophenyl group, affecting its binding properties and chemical behavior.

    4-(3,5-Difluorophenyl)benzoic Acid: Similar structure but without the methoxy group, leading to variations in its chemical and physical properties.

Uniqueness

4-(3,5-Difluorophenyl)-3-methoxybenzoic acid is unique due to the presence of both the methoxy and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in various scientific and industrial applications .

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